molecular formula C11H10N2O3 B8211295 Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

Cat. No. B8211295
M. Wt: 218.21 g/mol
InChI Key: GZSBLACDJDIRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ethyl naphth[2,3-f]isoindole-1-carboxylate, a compound structurally related to Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate, has potential applications in organic synthesis and catalysis due to its stable, 2H-formative nature (Seike et al., 2013).

  • Derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, such as ethyl and butyl esters, have shown effectiveness in protecting mice from Escherichia coli and other gram-negative bacteria (Santilli et al., 1975).

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate serves as a novel synthetic intermediate for the production of ethyl (Kiely, 1991).

  • The Pfitzinger-type chemistry allows for direct access to 4-carboxy-1,8-naphthyridines and related compounds, useful for promoting lower energy electronic absorption in metal complexes and providing a tether for anchoring ligands to semiconductor surfaces (Zong et al., 2008).

  • Substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines have been synthesized from compounds structurally related to this compound, highlighting the compound's utility in the synthesis of complex heterocyclic structures (Plisson & Chenault, 2001).

  • Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid show potent gastric antisecretory properties, with some compounds being more effective than cimetidine in rat models (Santilli et al., 1987).

properties

IUPAC Name

ethyl 2-oxo-1H-1,5-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9(14)13-8-4-3-5-12-10(7)8/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSBLACDJDIRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 3
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 4
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 5
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Reactant of Route 6
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate

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